molecular formula C10H10N2O2 B8763387 3-Amino-7-methoxyquinolin-4-ol

3-Amino-7-methoxyquinolin-4-ol

Cat. No.: B8763387
M. Wt: 190.20 g/mol
InChI Key: JUQWYAPUJHDEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-methoxyquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 7, and an amino group at position 2. The structural features of this compound—such as electron-donating substituents (methoxy and amino groups) and the planar aromatic quinoline core—enhance its ability to interact with biological targets, including enzymes and receptors.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-7-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-14-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,11H2,1H3,(H,12,13)

InChI Key

JUQWYAPUJHDEJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Amino-7-methoxyquinolin-4-ol with structurally related quinoline derivatives, highlighting substituent effects on molecular weight, melting point, and solubility.

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features
This compound -NH₂ (C3), -OCH₃ (C7), -OH (C4) ~205.21* Not Reported Amino and hydroxyl groups enhance hydrogen bonding; methoxy improves solubility
NQ3 : 4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol -NO₂ (C3), -OCH₃ (C7), -OH (C6), ethynylphenylamino (C4) 335.09 156 Nitro group increases electron deficiency; ethynylphenyl enhances lipophilicity
NQ4 : 6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine -NO₂ (C3), -OCH₃ (C7), -Br (C4 substituent) 480.00 268 Bromine and benzyloxy groups increase molecular weight and melting point
6,7-Dimethoxyquinolin-4-ol -OCH₃ (C6 and C7), -OH (C4) 205.21 Not Reported Dual methoxy groups enhance solubility and steric bulk
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol Quinazoline core, -OCH₃ (C7), -Cl/-F (C3/C4 substituents) Not Reported Not Reported Quinazoline core alters π-π stacking; halogen atoms modulate bioactivity
7-Methoxy-2-methylquinolin-4-ol -CH₃ (C2), -OCH₃ (C7), -OH (C4) 189.21 Not Reported Methyl group reduces polarity; simpler structure for derivatization

*Calculated based on molecular formula C₁₀H₁₀N₂O₂.

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